molecular formula C12H7N3O3 B3270247 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine CAS No. 52333-60-5

2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine

Cat. No. B3270247
CAS RN: 52333-60-5
M. Wt: 241.2 g/mol
InChI Key: ZDDLQTOLGLJXEY-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C12H7N3O3 . It is a derivative of oxazolo[4,5-b]pyridine, which is a lactone and derives from a hydride of an oxazolo[4,5-b]pyridine .


Synthesis Analysis

The synthesis of 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine and its derivatives has been the subject of various studies . A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .


Molecular Structure Analysis

The molecular structure of 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine is characterized by a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemical reactions involving 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine are complex and can involve various mechanisms. For instance, the effect of the pyridine nucleus on the properties of the oxazolinethione ring was found to be closely similar to the influence of a 5- or 6-nitrophenyl ring in benzoxazolinethiones and increased the tendency of the oxazolinethione ring toward cleavage .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

2-(Substituted phenyl)oxazolo[4,5-b]pyridines exhibit significant anti-inflammatory and analgesic properties. Some derivatives have shown activity comparable to phenylbutazone or indomethacin, but without causing irritation in the gastrointestinal tract, which is common with acidic anti-inflammatory compounds (Clark et al., 1978).

Antihypertensive Properties

A derivative of oxazolo(3,2-a)pyridine, described as P5, exhibits long-acting antihypertensive activity. P5 has been found to be effective in inhibiting pressor responses to various agonists, suggesting its potential as an antihypertensive agent (Martín et al., 2001).

Photophysical and Semiconductor Applications

Oxazolo[4,5-b]pyridines derivatives, specifically 2-(2-hydroxyphenyl)oxazolo derivatives, have been studied for their photophysical properties. These compounds exhibit diverse fluorescence quantum yields and have potential applications as organic semiconductors (Briseño-Ortega et al., 2018).

Antimicrobial Activity

2-(Substituted)oxazolo[4,5-b]pyridine derivatives have shown promising antimicrobial activities against various bacteria and fungi strains. Some derivatives exhibit better activity than standard antibiotics, such as ampicillin and gentamicin (Celik et al., 2021).

Dye and Pigment Production

2-(Aminophenyl)oxazolo[4,5-b]pyridines have been used in the production of dyes suitable for polyamide fabrics and cationic dyes for acrylic fibers. The electronic spectra and NMR characteristics of these dyes have been studied, highlighting their utility in textile applications (Barni et al., 1985).

Photophysical Studies

2-(4'-N,N-Dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) has been studied for its spectral characteristics in different solvents. Its unique photophysical properties are of interest for potential applications in materials science and chemistry (Mishra & Krishnamoorthy, 2012).

Mechanism of Action

While the exact mechanism of action of 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine is not fully understood, it is known that the presence of hetero atoms or groupings imparts preferential specificities in their biological responses .

Future Directions

The future directions for research on 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine could include further exploration of its potential biological activities, such as its antimicrobial properties . Additionally, more research could be done to better understand its synthesis and chemical reactions .

properties

IUPAC Name

2-(3-nitrophenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3/c16-15(17)9-4-1-3-8(7-9)12-14-11-10(18-12)5-2-6-13-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDLQTOLGLJXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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